molecular formula C19H20ClN3O3 B2455088 N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251633-92-7

N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No. B2455088
CAS RN: 1251633-92-7
M. Wt: 373.84
InChI Key: WNXQYWCJHNBZNE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a chemical compound that has attracted significant attention from the scientific community for its potential use in various applications. This compound is also known as 'CB-1 agonist' and has been found to have a significant impact on the human body's biochemical and physiological processes.

Scientific Research Applications

Antimicrobial Activity

Research has explored the antimicrobial potential of rhodanine-3-acetic acid derivatives, which share structural similarities with the compound . These derivatives have shown promising activity against mycobacteria, including Mycobacterium tuberculosis, and have exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017). The study's findings highlight the potential of similar compounds in addressing challenging bacterial infections.

Comparative Metabolism Studies

Investigations into the metabolism of chloroacetamide herbicides in human and rat liver microsomes offer insights into the metabolic pathways and potential toxicological profiles of related compounds. Such studies are crucial for understanding the safety and environmental impact of these chemicals (Coleman et al., 2000). The comparative approach helps in assessing species-specific differences in metabolism, which is important for evaluating human health risks.

Synthesis of Novel Compounds

Research on the synthesis of novel compounds, including various acetamide derivatives, underlines the continuous effort to develop new molecules with potential therapeutic applications. For instance, compounds with anti-inflammatory activity have been synthesized, revealing the vast potential for designing new drugs based on structural modifications of existing molecules (Sunder & Maleraju, 2013). These efforts contribute to the broader field of medicinal chemistry and drug development.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-9-5-4-8-16(17)23-11-10-22(19(23)25)13-18(24)21-12-14-6-2-3-7-15(14)20/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXQYWCJHNBZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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